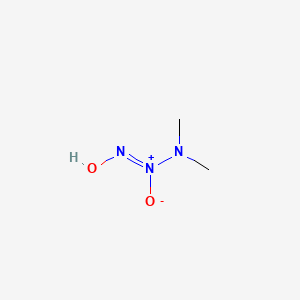![molecular formula C12H11NO2 B12538082 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- CAS No. 820965-59-1](/img/structure/B12538082.png)
3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butynol group and a pyridinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- typically involves multi-step organic reactions. One common method includes the use of propargylic alcohols as starting materials. These alcohols undergo various reactions such as hydroboration, oxidation, and coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes and high-purity reagents to ensure the desired enantiomeric purity and yield. Techniques such as asymmetric synthesis and chiral resolution are employed to obtain the (2R)-enantiomer specifically .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Aplicaciones Científicas De Investigación
3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Butyn-2-ol: A simpler analog with similar reactivity but lacking the pyridinyl group.
Propargyl alcohol: Another related compound used in organic synthesis.
2-Butyn-1-ol: Similar structure but with different functional groups and reactivity.
Uniqueness
What sets 3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)- apart from these similar compounds is its combination of the butynol and pyridinyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
820965-59-1 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(2R)-4-[6-(3-hydroxyprop-1-ynyl)pyridin-3-yl]but-3-yn-2-ol |
InChI |
InChI=1S/C12H11NO2/c1-10(15)4-5-11-6-7-12(13-9-11)3-2-8-14/h6-7,9-10,14-15H,8H2,1H3/t10-/m1/s1 |
Clave InChI |
SJXODHLABLONQP-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C#CC1=CN=C(C=C1)C#CCO)O |
SMILES canónico |
CC(C#CC1=CN=C(C=C1)C#CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


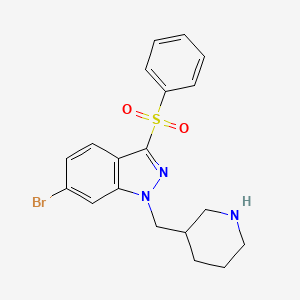
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
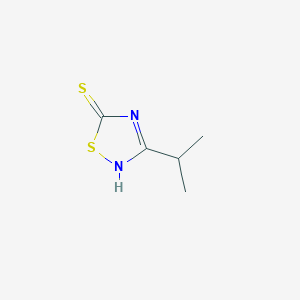
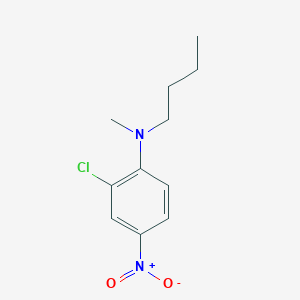
methanone](/img/structure/B12538034.png)
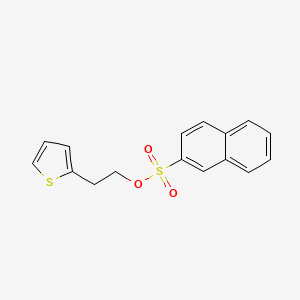
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
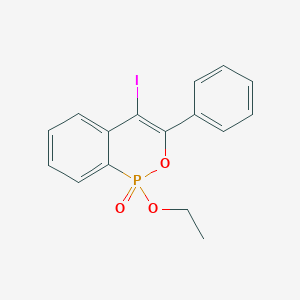
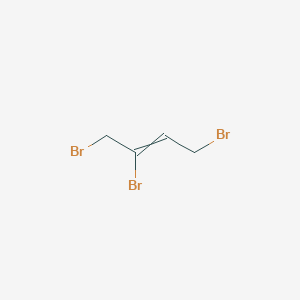
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
